molecular formula C6H6F5NO2 B14404938 Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate CAS No. 87613-27-2

Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate

Cat. No.: B14404938
CAS No.: 87613-27-2
M. Wt: 219.11 g/mol
InChI Key: AUYHSMNSTKGWBE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is a fluorinated organic compound with a unique structure that includes an amino group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate typically involves the reaction of a fluorinated precursor with an amino group donor under controlled conditions. One common method involves the use of fluorinated alkenes and amines in the presence of a catalyst to facilitate the addition of the amino group to the fluorinated carbon chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4,4,5,5,5-pentafluoropentanoate
  • Methyl 3-amino-4,4,5,5,5-tetrafluoropent-2-enoate
  • Methyl 3-amino-4,4,5,5,5-trifluoropent-2-enoate

Uniqueness

Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is unique due to the presence of five fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules .

Properties

CAS No.

87613-27-2

Molecular Formula

C6H6F5NO2

Molecular Weight

219.11 g/mol

IUPAC Name

methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate

InChI

InChI=1S/C6H6F5NO2/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H,12H2,1H3

InChI Key

AUYHSMNSTKGWBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(C(F)(F)F)(F)F)N

Origin of Product

United States

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